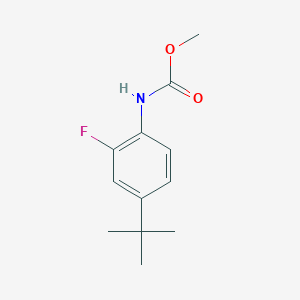
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate is an organic compound derived from 3,7-Dihydroxy-2-naphthoic acid It is characterized by the presence of two hydroxyl groups and a methyl ester group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate can be synthesized by esterification of 3,7-Dihydroxy-2-naphthoic acid. The typical method involves reacting 3,7-Dihydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3,7-Dihydroxy-2-naphthylmethanol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a substrate for studying enzyme-catalyzed reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3,7-dihydroxy-naphthalene-2-carboxylate involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes such as O-methyltransferases, which catalyze the methylation of hydroxyl groups. This interaction can modulate various biological pathways and lead to the formation of bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-2-naphthoic acid
- 6-Hydroxy-2-naphthoic acid
- 1,4-Dihydroxy-2-naphthoic acid
- 2-Hydroxy-1-naphthoic acid
Uniqueness
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate is unique due to the specific positioning of its hydroxyl groups and the presence of a methyl ester group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H10O4 |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
methyl 3,7-dihydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-16-12(15)10-5-8-4-9(13)3-2-7(8)6-11(10)14/h2-6,13-14H,1H3 |
InChI-Schlüssel |
SXEMHNUCWJFSSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=C1)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Amino-3-methyl-2-{[3-(ethyloxy)phenyl]oxy}-pyridine](/img/structure/B8426836.png)


![3-[3-(dimethylamino)prop-2-enoyl]-1-(4-fluorophenyl)pyridazin-4(1H)-one](/img/structure/B8426861.png)






